

CAS number and IUPAC name for 2-Chloroquinolin-5-ol

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Compound of Interest

Compound Name: 2-Chloroquinolin-5-ol

Cat. No.: B179666

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Technical Guide: 2-Chloroquinolin-5-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound **2-Chloroquinolin-5-ol**. The document summarizes its key identifiers, and where publicly available, its physicochemical properties, relevant experimental protocols, and biological activities. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Compound Identification

The compound of interest is **2-Chloroquinolin-5-ol**. Its fundamental chemical identifiers are presented below.

Identifier	Value	Source
IUPAC Name	2-chloroquinolin-5-ol	[1]
Molecular Formula	C ₉ H ₆ CINO	[1]
SMILES	C1=CC2=C(C=CC(=N2)Cl)C(=C1)O	[1]
InChI	InChI=1S/C9H6CINO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H	[1]
InChIKey	MVDHRGKTFBOLDA-UHFFFAOYSA-N	[1]
CAS Number	Not Available	

Note: While the chemical structure and corresponding identifiers for **2-Chloroquinolin-5-ol** are registered in chemical databases, a specific CAS Number has not been assigned, and there is a notable absence of published literature detailing its synthesis, experimental data, or biological activity.[\[1\]](#)

Physicochemical Properties

Due to the limited availability of experimental data for **2-Chloroquinolin-5-ol**, a comprehensive table of its physicochemical properties cannot be provided at this time. Researchers are advised to use computational prediction models for preliminary assessments.

Synthesis and Experimental Protocols

A validated experimental protocol for the synthesis of **2-Chloroquinolin-5-ol** is not available in the peer-reviewed scientific literature. General methods for the synthesis of related chloroquinoline derivatives often involve multi-step reactions starting from substituted anilines. For instance, a novel synthesis of 2-chloroquinolines has been described from 2-vinylanilines reacting with diphosgene in a nitrile solvent.[\[2\]](#)[\[3\]](#) However, a specific adaptation for the 5-hydroxy substituted variant has not been detailed.

Biological Activity and Signaling Pathways

There is no available data in the scientific literature concerning the biological activity or the signaling pathways associated with **2-Chloroquinolin-5-ol**.

Illustrative Example: 5-Chloroquinolin-8-ol (Cloxyquin)

To provide relevant context and demonstrate the potential biological significance of chloro-hydroxyquinoline scaffolds, this section details the properties and activities of the well-studied isomer, 5-Chloroquinolin-8-ol, also known as Cloxyquin.

Compound Identification: 5-Chloroquinolin-8-ol

Identifier	Value	Source
IUPAC Name	5-chloroquinolin-8-ol	[4] [5]
CAS Number	130-16-5	[4] [6]
Molecular Formula	C ₉ H ₆ CINO	[4]
Synonyms	Cloxyquin, 5-Chloro-8-hydroxyquinoline	[4] [6]

Biological Activity of 5-Chloroquinolin-8-ol

5-Chloroquinolin-8-ol (Cloxyquin) is recognized for its antimicrobial properties, exhibiting activity against bacteria, fungi, and protozoa.[\[7\]](#) Notably, it has demonstrated efficacy against *Mycobacterium tuberculosis*, including strains resistant to common first-line antibacterial agents.[\[7\]](#)

Quantitative Data: In Vitro Activity against *M. tuberculosis*

The following table summarizes the minimum inhibitory concentrations (MICs) of Cloxyquin against clinical isolates of *M. tuberculosis*.

M. tuberculosis Strain Type	N	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Drug-sensitive	100	0.125	0.25	0.062 - 0.25
Drug-resistant (non-MDR)	20	0.125	0.25	0.062 - 0.25
Multidrug- resistant (MDR)	30	0.125	0.125	0.062 - 0.25
Total	150	0.125	0.25	0.062 - 0.25

Data sourced from a study on the in vitro activities of Cloxyquin against *Mycobacterium tuberculosis*.^[7]

Experimental Protocol: MIC Determination for M. tuberculosis

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against *M. tuberculosis*, based on methodologies used in studies of Cloxyquin.^[7]

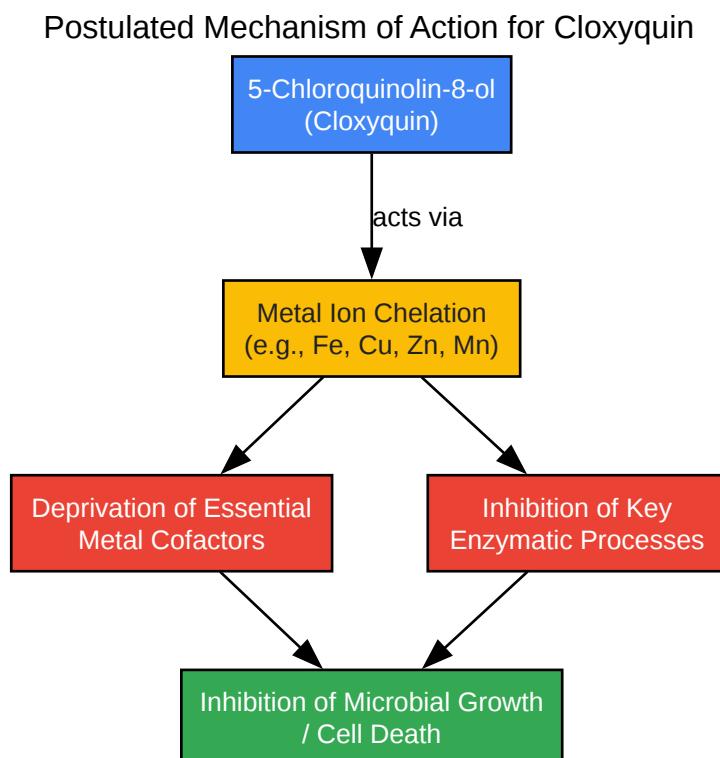
- Preparation of Mycobacterial Suspension: A suspension of the *M. tuberculosis* strain is prepared in a suitable broth, such as 7H9GC, and the turbidity is adjusted to a McFarland no. 1 standard. This suspension is then diluted 1:50.
- Drug Dilution: The test compound (e.g., Cloxyquin) is serially diluted in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the test compound.
- Incubation: The plates are incubated at 37°C for 7 days.
- Growth Determination: After incubation, a growth indicator, such as Alamar blue, is added to each well. The plates are re-incubated for 16 to 24 hours.

- MIC Reading: The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).

Postulated Mechanism of Action and Signaling

The antimicrobial action of 8-hydroxyquinolines like Cloxyquin is often linked to their ability to chelate metal ions, which are essential for microbial enzymatic processes. It is hypothesized that by chelating iron, the microbes are deprived of this crucial nutrient.^[7] More complex mechanisms may also be at play, such as the inhibition of RNA-dependent DNA polymerase through the chelation of other metal ions like copper, manganese, or zinc.^[7]

The following diagram illustrates the logical relationship of this proposed mechanism.



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Caption: Postulated mechanism of Cloxyquin's antimicrobial activity.

Conclusion

While **2-Chloroquinolin-5-ol** is a structurally defined chemical entity, it remains a compound with no significant presence in the current scientific literature. This guide has provided its fundamental identifiers and highlighted the absence of experimental and biological data. To offer valuable context for researchers in the field, a detailed overview of the isomeric and biologically active compound, 5-Chloroquinolin-8-ol (Cloxyquin), has been presented as an illustrative example. Future research is required to elucidate the synthesis, properties, and potential applications of **2-Chloroquinolin-5-ol**.

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